molecular formula C20H24N2O4S B2641576 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 922105-40-6

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No. B2641576
CAS RN: 922105-40-6
M. Wt: 388.48
InChI Key: IFPYSROCRBVNAH-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure Analysis and Molecular Interactions : A study on a related compound, Gliquidone, revealed insights into its crystal structure, displaying intramolecular and intermolecular hydrogen bonding interactions. This understanding is crucial for drug design and synthesis (Gelbrich, Haddow, & Griesser, 2011).

  • Pharmacological Applications : Research on quinazoline derivatives, which are structurally related to the query compound, showed their potential as diuretic, antihypertensive, and anti-diabetic agents. This demonstrates the broad therapeutic scope of such compounds (Rahman et al., 2014).

  • Antimicrobial Properties : A study on a novel aminobenzenesulfonamide derivative showed significant antimicrobial activity against various bacterial and fungal strains, suggesting the potential of sulfonamide derivatives in treating infections (Vanparia et al., 2010).

  • Protein Kinase Inhibition : Isoquinolinesulfonamides, like the one , have been found to be potent inhibitors of various protein kinases. This has implications for treating diseases where kinase inhibition is beneficial (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

  • Fluorophore and Metal Ion Interaction Studies : Research on related compounds has explored their interactions with metal ions, such as zinc, and their potential use as fluorophores in biochemical applications (Kimber et al., 2003).

  • Hepatobiliary Transport Mechanisms : Studies on related sulfonamides have helped in understanding their role in the hepatobiliary transport of certain compounds, which is crucial for drug metabolism and pharmacokinetics (Fukuda et al., 2010).

  • Neurite Outgrowth and Protein Phosphorylation : Research on isoquinolinesulfonamides demonstrated their role in inhibiting protein kinase A, affecting neurite outgrowth in cells. This has implications in neuroscience and cellular biology (Chijiwa et al., 1990).

  • Blood Pressure and Smooth Muscle Effects : A study on tetrahydroisoquinolines explored their impact on blood pressure and smooth muscle, revealing insights into their physiological actions (Fassett & Hjort, 1938).

  • Molecular Synthesis and Characterization : Research on ethyl 2-oxoquinolinyl acetate compounds, which share a core structure with the query compound, focused on their synthesis and structural characterization, essential for chemical synthesis and drug development (Baba et al., 2019).

  • Discovery of New Antibiotics : Studies on tetrahydroquinoline derivatives have led to the discovery of new antibiotics, such as helquinoline, showcasing the compound's potential in combating infectious diseases (Asolkar et al., 2004).

  • Reversal of Multidrug Resistance : Compounds like GF120918, related to the query compound, have shown effectiveness in reversing multidrug resistance in cancer, providing insights into overcoming chemotherapy resistance (Hyafil et al., 1993).

  • C-H Bond Cyanation in Organic Synthesis : The compound's derivatives have been used in the cyanation of C-H bonds, demonstrating its utility in organic synthesis and the production of various chemical compounds (Chaitanya, Yadagiri, & Anbarasan, 2013).

  • Antitumor Activity and Quantitative Structure-Activity Relationships : Research on dibenz isoquinoline derivatives showed their potential in antitumor activity, highlighting the therapeutic possibilities of compounds related to the query compound (Sami et al., 1996).

  • Detection in Industrial Waste Streams : Methods have been developed for detecting low concentrations of pharmaceuticals, including isoquinolinyl sulfonamide derivatives, in industrial waste streams, which is crucial for environmental monitoring and safety (Deegan et al., 2011).

  • Directed C-H Olefination in Chemical Synthesis : The compound's derivatives have been utilized in Rh(III)-catalyzed C-H olefination, a process important in chemical synthesis and the creation of complex molecules (Rakshit, Grohmann, Besset, & Glorius, 2011).

  • Carbonic Anhydrase Interaction and Inhibition : Isoquinolinesulfonamides have been studied for their inhibitory action on human carbonic anhydrases, which is significant for designing selective inhibitors for therapeutic applications (Mader et al., 2011).

  • Antimicrobial Evaluation of Quinolinyl Azo Derivatives : The antimicrobial activity of quinolinyl azo derivatives, structurally related to the query compound, was evaluated, indicating their potential as antimicrobial agents (2021).

  • Zinc Sensors : Bisquinoline derivatives have been synthesized and studied for their response to zinc ions, demonstrating their utility in biological and chemical sensing applications (Mikata et al., 2009).

  • Vasodilatory Activity of Isoquinolinesulfonamide Derivatives : A series of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives were synthesized and shown to possess vasodilatory action, important for cardiovascular therapeutics (Morikawa, Sone, & Asano, 1989).

  • Synthesis and Antimicrobial Activity of Quinazolinone Derivatives : Novel quinazolinone derivatives were synthesized and evaluated for antimicrobial activity, further showcasing the therapeutic potential of compounds structurally related to the query compound (Habib, Hassan, & El‐Mekabaty, 2013).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-5-22-18-8-7-16(12-15(18)6-9-19(22)23)21-27(24,25)17-10-13(2)20(26-4)14(3)11-17/h7-8,10-12,21H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPYSROCRBVNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

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